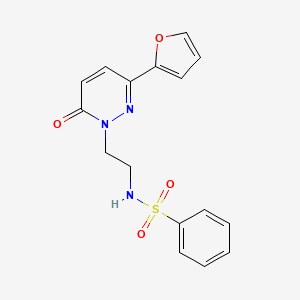

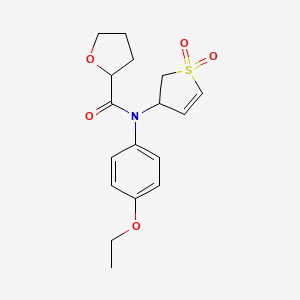

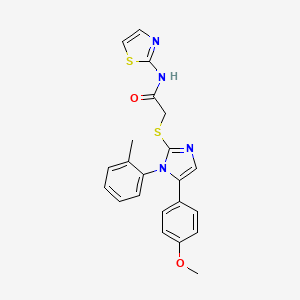

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Synthesis Analysis

Furan can be synthesized through various methods. One of the common methods is the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-diketones to furans. Other methods include the oxidation of alkyl enol ethers to enals using a palladium catalyst , and the gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles .Molecular Structure Analysis

The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The exact molecular structure of “N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide” is not available in the sources I found.Chemical Reactions Analysis

Furan can undergo a variety of chemical reactions. For example, it can undergo oxidation, amination, halogenation, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has shown that derivatives of benzenesulfonamide, including those with furan components, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds have demonstrated the potential of these compounds against various bacteria and fungi, indicating a broad spectrum of antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

A series of novel pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity against human cancer cell lines. Some derivatives have shown remarkable activity, particularly against leukemia and non-small cell lung cancer, highlighting the potential for these compounds to be used in developing new anticancer agents (Rathish et al., 2012).

Antiviral and Other Biological Activities

Compounds synthesized from furanones and bearing pyrazolyl groups have been studied for their antiviral activity, among other biological applications. This research underscores the versatility of furan-based sulfonamide compounds in contributing to the development of treatments for viral infections (Hashem et al., 2007).

Anti-Inflammatory and Analgesic Activities

Research on celecoxib derivatives, including those related to benzenesulfonamide structures, has been conducted to evaluate their potential as anti-inflammatory, analgesic, and even anticancer agents. These studies indicate the compound's ability to provide therapeutic benefits without causing significant tissue damage, suggesting their suitability for pain management and inflammatory conditions (Küçükgüzel et al., 2013).

Synthetic Pathways and Chemical Properties

The gold(I)-catalyzed oxidation and cyclization processes have been utilized to synthesize highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, demonstrating the chemical versatility and potential for creating diverse sulfonamide derivatives with specific properties and applications (Wang et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWKOBDXBQFCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI)](/img/structure/B2994359.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol](/img/structure/B2994366.png)

![ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2994369.png)